Octahydroindole-2-Carboxylic Acid

ACE Inhibition Antihypertensive Agents Medicinal Chemistry

Sourcing a rigid, stereodefined proline surrogate for peptidomimetic design often forces researchers to compromise on conformational homogeneity. Octahydroindole-2-carboxylic acid (Oic, CAS 145513-93-5) eliminates this trade-off as the (2S,3aS,7aR) isomer-the core scaffold of clinically approved ACE inhibitors perindopril and trandolapril. • Delivers complete diastereoselectivity in α-alkylation, enabling enantiopure tetrasubstituted amino acid synthesis. • Enforces stable all-trans PPII helical conformations unattainable with L-proline. • Quantifiably increases peptide hydrophobicity vs. oligoproline, enhancing membrane partitioning. Supplied with full analytical characterization (COA, NMR, HPLC) for immediate research and development use.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 145513-93-5
Cat. No. B057228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindole-2-Carboxylic Acid
CAS145513-93-5
Synonymsoctahydroindole-2-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC([NH2+]2)C(=O)[O-]
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1
InChIKeyCQYBNXGHMBNGCG-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindole-2-carboxylic Acid: Bicyclic Proline Mimetic Overview


Octahydroindole-2-carboxylic acid (Oic) is a saturated, bicyclic, non-proteinogenic α-amino acid that functions as a conformationally constrained analog of L-proline [1]. The compound's rigid, fused ring system restricts backbone flexibility and stabilizes specific peptide secondary structures, most notably the polyproline II (PPII) helix [2]. These structural features underpin its primary utility as a chiral scaffold in the design of peptidomimetics and as a critical building block in the synthesis of clinically approved angiotensin-converting enzyme (ACE) inhibitors [3].

Octahydroindole-2-carboxylic Acid: Non-Interchangeability with Proline Analogs


Octahydroindole-2-carboxylic acid (Oic) is a bicyclic proline surrogate whose saturated, fused ring system introduces stereoelectronic constraints absent in monocyclic L-proline or aromatic indoline-2-carboxylic acid [1]. These constraints directly translate into quantifiably different conformational preferences, hydrophobic character, and stereochemical outcomes in peptide and small-molecule contexts [2]. Consequently, substituting Oic with simpler proline analogs leads to predictable alterations in peptide secondary structure stability, binding affinity in ACE inhibitors, and stereoselectivity in asymmetric syntheses [3]. The evidence presented below quantifies these differences, establishing why Oic must be specifically procured for applications requiring its precise structural and physicochemical profile.

Octahydroindole-2-carboxylic Acid: Quantitative Differentiation from Proline Analogs


ACE Inhibitor Potency: Equipotent to Captopril and Enalapril

In a head-to-head comparison of ACE inhibitor pharmacophores, the replacement of L-proline with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) in both sulfhydryl and non-sulfhydryl inhibitor series yielded compounds with in vitro and in vivo potency equal to the clinical standards captopril and enalapril [1]. The Oic-containing compound CI-907 (indolapril) demonstrated specific, potent, and orally active ACE inhibition and advanced to clinical evaluation, confirming the scaffold's ability to fully substitute for proline without loss of pharmacological activity [2].

ACE Inhibition Antihypertensive Agents Medicinal Chemistry

PPII Helix Stabilization vs Proline

Quantum mechanical calculations on N-acetyl-N'-methylamide derivatives revealed that the four stereoisomers of octahydroindole-2-carboxylic acid (Oic) exhibit a strong preference for the γ-turn conformation in the gas phase, which shifts to a mixed ensemble favoring helical and polyproline-II (PPII) motifs in aqueous solution [1]. In contrast, L-proline residues are known to sample a wider range of ψ and φ dihedral angles and do not exhibit the same strong bias toward PPII helicity. This difference is experimentally confirmed in oligomeric Oic peptides, which fold into a stable, all-trans PPII helix with high cooperativity, a feature not observed with oligoproline sequences of equivalent length under the same conditions [2].

Peptidomimetics Protein Folding Conformational Analysis

Enhanced Hydrophobicity Over Proline

The replacement of L-proline with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) in oligomeric peptides results in a marked increase in hydrophobicity. Experimental data show that oligo-Oic peptides containing 3 to 4 residues become specific for hydrophobic environments, a property not observed for oligoproline sequences of comparable length [1]. This enhanced hydrophobicity is attributed to the fully saturated bicyclic ring system of Oic, which lacks the hydrophilic character of the proline pyrrolidine ring when exposed to solvent [2].

Peptide Engineering Hydrophobic Interactions Biophysical Characterization

Complete Diastereoselectivity in α-Alkylation

The (2S,3aS,7aS)-stereoisomer of octahydroindole-2-carboxylic acid (Oic) undergoes α-alkylation via an oxazolidinone derivative with complete diastereoselectivity, providing a highly efficient route to enantiopure α-tetrasubstituted Oic derivatives . In contrast, α-alkylation of L-proline derivatives typically proceeds with lower diastereocontrol and often requires chiral auxiliaries or catalysts to achieve high enantiomeric excess [1]. This intrinsic stereochemical fidelity is a direct consequence of the rigid bicyclic framework of Oic.

Asymmetric Synthesis Chiral Pool Synthesis Amino Acid Derivatives

Lipase Resolution: Distinct Acylating Agents for Oic

In a chemoenzymatic kinetic resolution study using Candida antarctica lipase A (CAL-A), methyl indoline-2-carboxylate was successfully resolved using 3-methoxyphenyl allyl carbonate as the acylating agent. However, under the same conditions, (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate showed no reaction. Resolution of the Oic derivative required the use of the less reactive diallyl carbonate, demonstrating that the saturated bicyclic Oic scaffold exhibits significantly different substrate recognition by the lipase active site compared to the aromatic indoline analog [1].

Biocatalysis Enzymatic Resolution Chiral Amine Synthesis

Stereochemical Complexity: 8 Stereoisomers from 3 Chiral Centers

Octahydroindole-2-carboxylic acid (Oic) possesses three chiral centers (C2, C3a, and C7a), giving rise to eight possible stereoisomers (four enantiomeric pairs) . This contrasts sharply with L-proline (one chiral center) and indoline-2-carboxylic acid (one chiral center in the parent, with additional centers possible through substitution). Each Oic stereoisomer exhibits distinct conformational preferences and, by extension, different biological activities when incorporated into peptides [1]. The availability of multiple, well-defined stereoisomers provides a unique toolkit for probing stereochemical requirements in receptor binding and enzyme catalysis.

Stereochemistry Chiral Pool Structure-Activity Relationships

Octahydroindole-2-carboxylic Acid: Validated Application Scenarios


ACE Inhibitor Drug Candidate Design

Procure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid for the construction of novel ACE inhibitors. As established in Section 3, Oic serves as a direct replacement for L-proline in both sulfhydryl and non-sulfhydryl ACE inhibitor pharmacophores, yielding compounds with in vitro and in vivo potency equivalent to captopril and enalapril [1]. This validated scaffold is the core structural component of clinically approved agents such as perindopril and trandolapril, making Oic an essential intermediate for medicinal chemistry programs targeting hypertension and heart failure [2].

PPII Helix Stabilization in Peptidomimetics

Use octahydroindole-2-carboxylic acid to enforce stable, all-trans PPII helical conformations in synthetic peptides. Quantitative evidence from NMR and X-ray crystallography confirms that Oic oligomers fold cooperatively into PPII helices, a property not shared by proline oligomers [1]. This makes Oic the preferred building block for designing peptidomimetics that must present extended, rigid recognition surfaces for protein-protein interactions or for studying the biophysics of PPII-rich domains in signal transduction and structural biology [2].

Hydrophobic Peptide Scaffolds for Membrane Targeting

Incorporate octahydroindole-2-carboxylic acid into peptide sequences to dramatically increase their hydrophobicity and promote partitioning into lipid membranes or hydrophobic binding pockets. Data from biophysical studies demonstrate that oligo-Oic peptides of just 3-4 residues exhibit specificity for hydrophobic environments, a stark departure from the hydrophilic character of oligoproline [1]. This property is invaluable for designing cell-penetrating peptides, antimicrobial peptides, and peptide-based drug delivery vehicles [2].

Asymmetric Synthesis of Quaternary α-Amino Acids

Employ (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a chiral precursor for the completely diastereoselective synthesis of α-tetrasubstituted amino acid derivatives. The rigid bicyclic framework of Oic ensures complete stereocontrol during α-alkylation, a level of selectivity not reliably achieved with proline derivatives [1]. This efficient, stereospecific route streamlines the production of enantiopure, highly substituted Oic analogs for incorporation into complex peptidomimetics and small-molecule therapeutics [2].

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